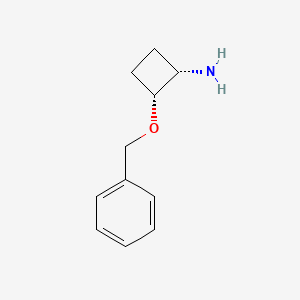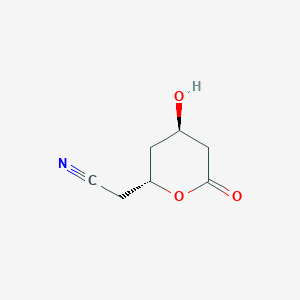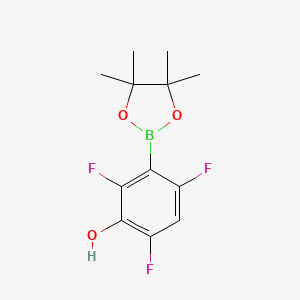
1-Chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cloro-4-(1,1,1-trifluorohept-2-en-3-il)benceno es un compuesto orgánico con la fórmula molecular C13H12ClF3. Es un derivado del benceno, donde un átomo de cloro y un grupo trifluoroheptenilo están sustituidos en las posiciones para.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Cloro-4-(1,1,1-trifluorohept-2-en-3-il)benceno típicamente implica la reacción de 1-cloro-4-yodobenceno con 1,1,1-trifluoro-2-hepteno bajo condiciones de acoplamiento catalizadas por paladio. La reacción se lleva a cabo en presencia de una base como carbonato de potasio y un ligando como trifenilfosfina. La mezcla de reacción se calienta a reflujo, y el producto se aísla mediante técnicas de purificación estándar como la cromatografía en columna.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Cloro-4-(1,1,1-trifluorohept-2-en-3-il)benceno experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Oxidación: El grupo trifluoroheptenilo se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reacciones de Reducción: El doble enlace en el grupo trifluoroheptenilo se puede reducir para formar derivados saturados.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como metóxido de sodio o terc-butóxido de potasio en solventes apróticos polares (p. ej., dimetilsulfóxido) a temperaturas elevadas.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo en medios ácidos o básicos.
Reducción: Agentes reductores como gas hidrógeno en presencia de paladio sobre carbono o hidruro de litio y aluminio en éter anhidro.
Productos Principales
Sustitución: Formación de derivados de benceno sustituidos.
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de hidrocarburos saturados.
Aplicaciones Científicas De Investigación
1-Cloro-4-(1,1,1-trifluorohept-2-en-3-il)benceno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-Cloro-4-(1,1,1-trifluorohept-2-en-3-il)benceno implica su interacción con objetivos moleculares como enzimas o receptores. El grupo trifluoroheptenilo puede mejorar la lipofilicidad y la permeabilidad de la membrana del compuesto, facilitando su entrada en las células. Una vez dentro, puede interactuar con proteínas o ácidos nucleicos específicos, modulando su función y dando lugar a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
1-Cloro-4-(trifluorometil)benceno: Estructura similar pero con un grupo trifluorometil en lugar de un grupo trifluoroheptenilo.
1-Cloro-4-(1,1,1-trifluoroprop-2-en-3-il)benceno: Estructura similar pero con una cadena trifluoroalquenilo más corta.
Singularidad
1-Cloro-4-(1,1,1-trifluorohept-2-en-3-il)benceno es único debido a su cadena trifluoroalquenilo más larga, que puede conferir diferentes propiedades químicas y físicas en comparación con sus análogos de cadena más corta.
Propiedades
Número CAS |
681457-00-1 |
|---|---|
Fórmula molecular |
C13H14ClF3 |
Peso molecular |
262.70 g/mol |
Nombre IUPAC |
1-chloro-4-(1,1,1-trifluorohept-2-en-3-yl)benzene |
InChI |
InChI=1S/C13H14ClF3/c1-2-3-4-11(9-13(15,16)17)10-5-7-12(14)8-6-10/h5-9H,2-4H2,1H3 |
Clave InChI |
RQISENLBFFWLPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC(F)(F)F)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)

![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)





